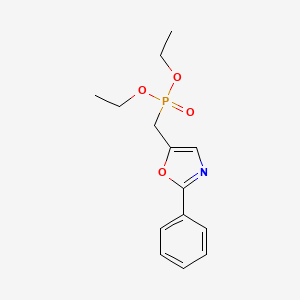
5-Diethylphosphonomethyl-2-phenyl oxazole
Descripción general
Descripción
5-Diethylphosphonomethyl-2-phenyl oxazole is a versatile chemical compound with significant potential in various scientific research fields. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its stability and diverse applications in medicinal chemistry, material science, and other areas of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diethylphosphonomethyl-2-phenyl oxazole typically involves the use of phosphonomethylation and arylation reactions. One common method includes the reaction of diethyl phosphite with a suitable oxazole precursor under controlled conditions. The reaction is often catalyzed by palladium or nickel catalysts to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Diethylphosphonomethyl-2-phenyl oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
5-Diethylphosphonomethyl-2-phenyl oxazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in material science for the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Diethylphosphonomethyl-2-phenyl oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or suppression of inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl oxazole: A simpler oxazole derivative with similar structural features but lacking the phosphonomethyl group.
5-Methyl-2-phenyl oxazole: Another oxazole derivative with a methyl group at the 5-position instead of the phosphonomethyl group.
5-Ethyl-2-phenyl oxazole: Similar to 5-Diethylphosphonomethyl-2-phenyl oxazole but with an ethyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of the diethylphosphonomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Propiedades
IUPAC Name |
5-(diethoxyphosphorylmethyl)-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)11-13-10-15-14(19-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAWNMRETZLNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CN=C(O1)C2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20706254 | |
| Record name | Diethyl [(2-phenyl-1,3-oxazol-5-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89102-79-4 | |
| Record name | Phosphonic acid, [(2-phenyl-5-oxazolyl)methyl]-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89102-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(2-phenyl-1,3-oxazol-5-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoicacid](/img/structure/B6615764.png)
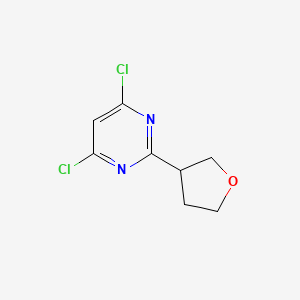
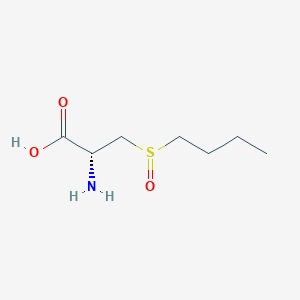
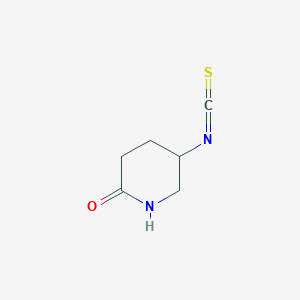
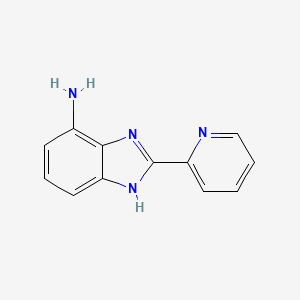
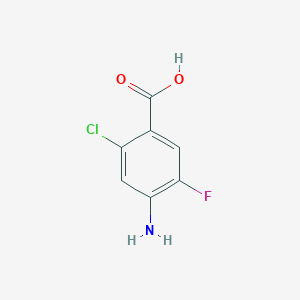
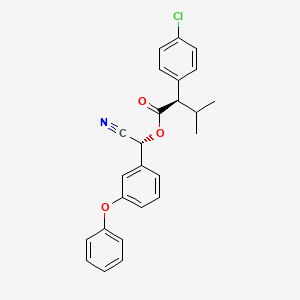
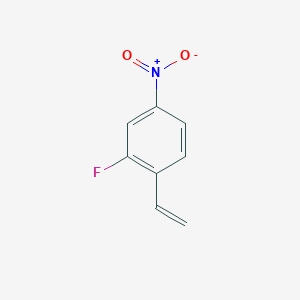
![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)
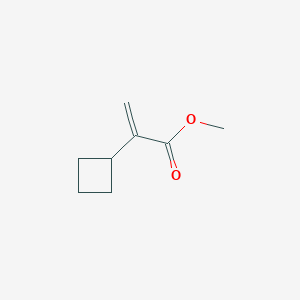
![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)
